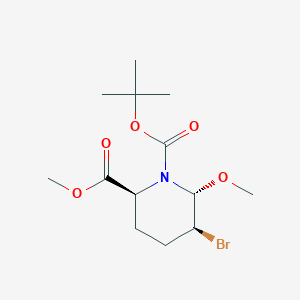

1-O-Tert-butyl 2-O-methyl (2S,5S,6R)-5-bromo-6-methoxypiperidine-1,2-dicarboxylate

Description

1-O-Tert-butyl 2-O-methyl (2S,5S,6R)-5-bromo-6-methoxypiperidine-1,2-dicarboxylate (hereafter referred to as Compound A) is a stereochemically complex piperidine derivative. Its structure features:

- A piperidine core with tert-butyl and methyl ester groups at the 1- and 2-positions, respectively.

- Bromo (Br) and methoxy (OCH₃) substituents at positions 5 and 4.

- Absolute stereochemistry: (2S,5S,6R).

This compound is likely an intermediate in pharmaceutical synthesis, leveraging its bromo group for further functionalization (e.g., cross-coupling reactions) and its ester protections for selective deprotection strategies .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,5S,6R)-5-bromo-6-methoxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BrNO5/c1-13(2,3)20-12(17)15-9(11(16)19-5)7-6-8(14)10(15)18-4/h8-10H,6-7H2,1-5H3/t8-,9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDNEXWOGPLBKP-LPEHRKFASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC(C1OC)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CC[C@@H]([C@H]1OC)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Bromo and Methoxy Substituents : These groups can influence biological activity by altering the compound's interaction with biological targets.

- Dicarboxylate Functionality : This may contribute to the compound's solubility and reactivity.

Molecular Formula

The molecular formula for this compound is .

Antiviral Properties

Research has indicated that compounds within the piperidine class exhibit significant antiviral activity. Specifically, studies have shown that derivatives similar to 1-O-Tert-butyl 2-O-methyl (2S,5S,6R)-5-bromo-6-methoxypiperidine-1,2-dicarboxylate can inhibit viral replication in various contexts.

Case Studies

- Inhibition of Hepatitis C Virus (HCV) :

- Broad-Spectrum Antiviral Activity :

The proposed mechanisms for the antiviral action of this compound include:

- Inhibition of Viral Proteins : The presence of bromine and methoxy groups may facilitate stronger interactions with viral proteins, blocking their function.

- Disruption of Viral Entry : The structural configuration allows the compound to interfere with the viral entry process into host cells.

Summary of Key Research Data

| Study | Virus Targeted | Activity Observed | Mechanism |

|---|---|---|---|

| HCV | Significant inhibition of replication | Interference with viral protein binding | |

| Influenza | Broad-spectrum activity observed | Disruption of viral life cycle |

Pharmacological Profile

The pharmacological profile indicates that this compound exhibits favorable properties such as:

- Low Toxicity : Preliminary toxicity studies suggest that it has a low toxicity profile in vitro.

- High Solubility : The dicarboxylate moiety enhances solubility in biological systems, promoting better bioavailability.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differences are summarized in Table 1.

Key Observations :

- Ring Size : Piperidine derivatives (6-membered) generally exhibit greater conformational flexibility than pyrrolidine analogs (5-membered) .

- Substituent Reactivity: The bromo group in Compound A offers distinct reactivity (e.g., Suzuki couplings) compared to amino (BN56374) or oxo groups .

- Stereochemical Complexity : Compound A ’s (2S,5S,6R) configuration may influence chiral recognition in biological systems, contrasting with the (2S,4R) fluoropyrrolidine in .

Physical Properties

Key Observations :

- Molecular Weight: Compound A’s bromine atom increases molecular weight (~350 vs.

- Melting Points : Oxo-pyrrolidine analogs exhibit lower melting points (68–72°C), while bromine’s bulkiness in Compound A may raise its melting point.

Q & A

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

To determine the (2S,5S,6R) configuration, employ a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : Analyze coupling constants (e.g., ) to infer dihedral angles between protons, particularly at the chiral centers (C2, C5, C6). NOESY/ROESY can confirm spatial proximity of substituents .

- X-ray Crystallography : Resolve absolute stereochemistry via single-crystal diffraction. For example, derivatives of similar piperidine scaffolds (e.g., (5R,6S)-tert-butyl esters) have been structurally validated using this method .

Q. What safety protocols are critical when handling this compound?

Based on structurally related tert-butyl dicarboxylates:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H317 hazard) .

- Ventilation : Use fume hoods to avoid inhalation of brominated intermediates (P261 precaution) .

- Storage : Keep in inert, dry conditions (argon atmosphere, desiccator) to prevent hydrolysis of the ester groups .

Q. What synthetic routes are commonly used to prepare this compound?

Key steps include:

- Piperidine Functionalization : Bromination at C5 using NBS (N-bromosuccinimide) under radical or electrophilic conditions .

- Esterification : Sequential protection of the piperidine nitrogen with tert-butyloxycarbonyl (Boc) and methyl ester groups via carbodiimide-mediated coupling (e.g., DCC/DMAP) .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield in bromination at C5?

Apply Design of Experiments (DoE) methodologies:

- Variables : Temperature, solvent polarity (e.g., DCM vs. THF), and stoichiometry of brominating agents.

- Response Surface Modeling : Identify interactions between variables using central composite designs. For example, higher yields in brominated piperidines were achieved in non-polar solvents at 0°C .

- Validation : Confirm reproducibility via triplicate runs and HPLC purity analysis (>98%) .

Q. How to resolve contradictions in regioselectivity during bromination?

Contradictions may arise from competing radical vs. ionic mechanisms:

- Mechanistic Probes : Use radical inhibitors (e.g., TEMPO) to test for radical pathways. If inhibition reduces bromination, switch to ionic conditions (e.g., HBr/HO) .

- Computational Modeling : Perform DFT calculations to compare activation energies for bromination at C5 vs. alternative sites. For tert-butyl-protected analogs, steric hindrance at C6 often directs selectivity to C5 .

Q. What computational tools are effective in designing derivatives with enhanced bioactivity?

- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to predict transition states for functional group modifications .

- Molecular Docking : Screen derivatives against target proteins (e.g., calcium channels) using AutoDock Vina. For example, tert-butyl dihydropyridine carboxylates show potential as calcium channel blockers .

- ADMET Prediction : Apply QSAR models in platforms like SwissADME to optimize pharmacokinetic properties .

Q. Which analytical methods are most reliable for assessing purity and stability?

- HPLC-MS : Monitor degradation under accelerated stability conditions (40°C/75% RH). Detect hydrolytic cleavage of esters via mass shifts .

- Chiral HPLC : Resolve enantiomeric impurities using cellulose-based columns (e.g., Chiralpak IB) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; tert-butyl esters typically decompose above 150°C .

Q. How is this compound utilized as an intermediate in medicinal chemistry?

- Alkaloid Synthesis : The (2S,5S,6R) configuration serves as a precursor to polyhydroxypiperidine alkaloids (e.g., deoxynojirimycin analogs) via hydroxylation and deprotection .

- Prodrug Development : The methyl and tert-butyl esters enhance lipophilicity for blood-brain barrier penetration, as seen in neuroactive prodrugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.